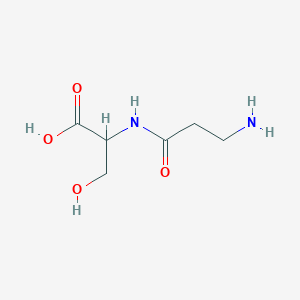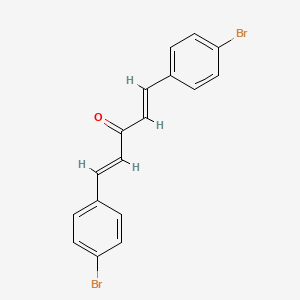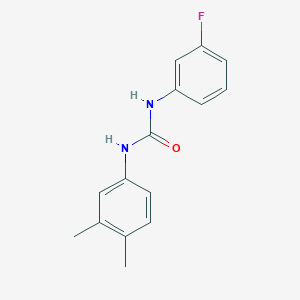
1,3,5,7-Tetramethylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetramethylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,3,5,7-tetramethylbenzene with phthalic anhydride, followed by cyclization and oxidation steps . The reaction typically requires the use of a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1,3,5,7-Tetramethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
1,3,5,7-Tetramethylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,5,7-tetramethylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Anthraquinone: The parent compound of 1,3,5,7-tetramethylanthracene-9,10-dione, known for its use in dye production.
1,4-Dimethylanthracene-9,10-dione: A related compound with two methyl groups, exhibiting different chemical properties and reactivity.
2,3,6,7-Tetramethylanthracene-9,10-dione: Another tetramethyl derivative with methyl groups at different positions, leading to variations in its chemical behavior.
Uniqueness: The presence of four methyl groups enhances its stability and alters its electronic properties compared to other anthraquinone derivatives .
特性
CAS番号 |
6332-05-4 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
1,3,5,7-tetramethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-9-5-11(3)15-13(7-9)17(19)16-12(4)6-10(2)8-14(16)18(15)20/h5-8H,1-4H3 |
InChIキー |
ISQFYHBWKRJRKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(C=C(C=C3C2=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


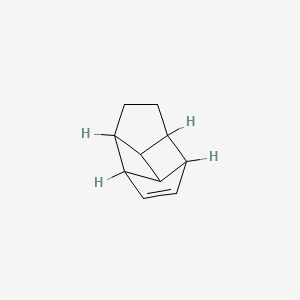


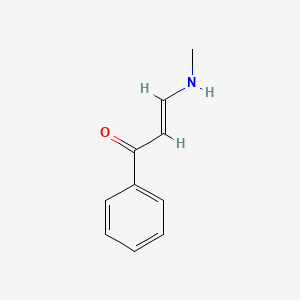
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)

![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
